molecular formula C19H22N6O2 B13356548 N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B13356548
M. Wt: 366.4 g/mol
InChI Key: SOQCJSLZGYJNSU-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-2H-tetraazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound featuring a tetraazole ring, a pyrrole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-2H-tetraazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:

    Formation of the Tetraazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetraazole ring.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.

    Formation of the Tetrahydropyran Ring: This ring is typically formed through a cyclization reaction involving a diol and an acid catalyst.

    Coupling Reactions: The final step involves coupling the different rings together using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the tetraazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[4-(2-methyl-2H-tetraazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a probe or ligand in various biological assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-2H-tetraazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 1H-tetrazole, are similar in structure and may exhibit similar reactivity and applications.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid, share structural similarities and may have related biological activities.

    Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring, such as tetrahydropyran-2-carboxylic acid, are structurally related and may have similar chemical properties.

Uniqueness

N-[4-(2-methyl-2H-tetraazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to the combination of these three distinct rings in a single molecule, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-(2-methyltetrazol-5-yl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C19H22N6O2/c1-24-22-18(21-23-24)15-4-6-16(7-5-15)20-17(26)14-19(8-12-27-13-9-19)25-10-2-3-11-25/h2-7,10-11H,8-9,12-14H2,1H3,(H,20,26)

InChI Key

SOQCJSLZGYJNSU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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